molecular formula C19H21N5O2S B4975208 N-[2-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-2-yl]thiophene-2-carboxamide

N-[2-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-2-yl]thiophene-2-carboxamide

Cat. No.: B4975208
M. Wt: 383.5 g/mol
InChI Key: KTOAOGTXAFFYQG-UHFFFAOYSA-N
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Description

N-[2-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-2-yl]thiophene-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a naphthyridine ring, an oxadiazole ring, and a thiophene ring

Properties

IUPAC Name

N-[2-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c1-11-15(13-6-7-20-9-12(13)10-21-11)16-22-18(26-24-16)19(2,3)23-17(25)14-5-4-8-27-14/h4-5,8,10,20H,6-7,9H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTOAOGTXAFFYQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2CNCCC2=C1C3=NOC(=N3)C(C)(C)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-2-yl]thiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Naphthyridine Ring: The naphthyridine ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring is formed via a cyclization reaction of hydrazides with carboxylic acids or their derivatives, often under dehydrating conditions.

    Coupling Reactions: The naphthyridine and oxadiazole intermediates are then coupled using a suitable linker, such as a propan-2-yl group, through a nucleophilic substitution reaction.

    Introduction of the Thiophene Ring:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[2-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-2-yl]thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-2-yl]thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets.

    Materials Science: Its incorporation into polymers or other materials can impart specific properties, such as enhanced conductivity or stability.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-[2-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Naphthyridine Derivatives: Compounds containing the naphthyridine ring, such as certain antibiotics and anticancer agents.

    Oxadiazole Derivatives: Compounds with the oxadiazole ring, known for their antimicrobial and anti-inflammatory properties.

    Thiophene Derivatives: Compounds featuring the thiophene ring, used in organic electronics and pharmaceuticals.

Uniqueness

N-[2-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-2-yl]thiophene-2-carboxamide is unique due to its combination of three distinct functional groups, which confer a range of chemical and biological properties

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